1,3-二苯基胍盐酸盐

描述

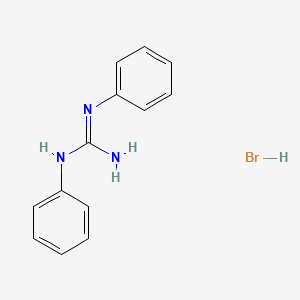

1,3-Diphenylguanidine (DPG) is a chemical compound with a guanidine structure substituted with phenyl groups. It has been studied for various applications, including as a catalyst and in the synthesis of other compounds. DPG has distinguishable polar and apolar groups, which allow it to self-assemble through π–π type interactions and exhibit high conformational flexibility .

Synthesis Analysis

DPG has been utilized in the synthesis of complex molecules. For instance, it has been used for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure, in combination with AgSbF6, to efficiently synthesize both chiral and achiral 2-oxazinones . Additionally, DPG has been involved in the synthesis of hybrid host–guest aluminophosphates, where its ability to self-assemble was crucial for the formation of a new AlPO framework material .

Molecular Structure Analysis

The molecular structure of DPG-related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, was determined to be monoclinic with specific space group parameters . The structure of DPG itself in solution has been shown to exist in the form of an asymmetric tautomer, similar to its solid-state structure .

Chemical Reactions Analysis

DPG's multifunctionality is critical to its reactivity. In the reported carboxylative cyclization reaction, DPG's role as a catalyst was essential for the reaction's success . Furthermore, the synthesis of magnesium aryloxide complexes involved reactions with 1,1,3,3-tetramethylguanidine, a related compound, which highlights the reactivity of guanidine derivatives in forming coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPG and its derivatives have been extensively studied. For instance, the luminescence properties of arsenic(III) and antimony(III) halide complexes with N,N'-diphenylguanidine were investigated, revealing their ability to luminesce at different temperatures . The conformational properties of N,N'-diphenylguanidine and its N-methylated derivatives were also explored to construct water-soluble oligomers with multilayered aromatic structures .

Reproductive Toxicology Case Study

A study on the reproductive toxicology of DPG showed that it induces time- and dose-dependent morphologically anomalous sperm in mice and hamsters. Chronic exposure to DPG also led to significant decreases in sperm count and testicular weight, irregularly shaped seminiferous tubules, and reduced fertility indices in mice . This case study provides insight into the potential toxicological effects of DPG on reproductive health.

科学研究应用

-

Rubber Accelerator

- Application : DPG is used as a medium of natural and synthetic rubber accelerator .

- Method : It is mixed with the rubber during the vulcanization process to accelerate the cross-linking of the polymer chains .

- Outcome : The use of DPG results in rubber products that have improved elasticity, strength, and resistance to wear and tear .

-

Complexing Agent

- Application : DPG acts as a complexing agent for the detection of metals and organic bases .

- Method : In a typical procedure, a solution of the metal or organic base is treated with DPG. The resulting complex can then be detected using various analytical techniques .

- Outcome : This method allows for the sensitive and selective detection of certain metals and organic bases .

-

Environmental Contaminant

- Application : DPG has been identified as a contaminant in urban watersheds, likely originating from tire wear .

- Method : Water samples were collected from an urban river and analyzed for the presence of DPG using ultra-high pressure liquid chromatography with high resolution mass spectrometric detection .

- Outcome : DPG was detected in all samples, with concentrations reaching up to 0.52 µg/L during rain events. The study estimated that kilogram amounts of DPG enter the river during each hydrological event .

-

Standardizing Acids

- Application : DPG is used as a primary material for standardizing acids .

- Method : In this application, a known amount of DPG is titrated with the acid to be standardized. The point at which all the DPG has reacted with the acid (the equivalence point) is determined using an indicator or a pH meter .

- Outcome : This method allows for the accurate determination of the concentration of the acid .

-

Foam Stabilizer

- Application : DPG is used as a secondary foam stabilizer in the silicoflouride foam process .

- Method : In this process, DPG is added to the foam formulation to help stabilize the foam and prevent it from collapsing .

- Outcome : The use of DPG results in foam products that have improved stability and durability .

-

Allergenic Epicutaneous Patch Tests

- Application : DPG is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

- Method : In this application, a patch test containing DPG is applied to the skin. If the person is allergic to DPG, they will develop a reaction at the site of the patch test .

- Outcome : This method allows for the identification of a contact allergy to DPG .

-

Dermatological Sensitizer and Allergen

- Application : DPG is a known dermatological sensitizer and allergen .

- Method : It is used in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

- Outcome : This method allows for the identification of a contact allergy to DPG .

-

Industrial Usages

安全和危害

属性

IUPAC Name |

1,2-diphenylguanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESGJJGBBAHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916733 | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenylguanidine hydrobromide | |

CAS RN |

93982-96-8 | |

| Record name | N,N′-Diphenylguanidine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylguanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylguanidine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)